Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-

Physicochemical profiling Drug-likeness Regioisomer comparison

Regioisomer purity is critical for reproducible SAR and metal-complex formation. Standard N-phenylbenzenesulfonamides lack the specific hydrogen-bond topology required for validated Rh(III) coordination studies. - **Key physical parameters:** XLogP 3.4, TPSA 74.8 Ų, MW 291.36 g/mol, 2 HBD, 4 rotatable bonds. - **Designed for:** Fragment-based lead optimization, QSAR model validation, and metallodrug precursor synthesis. - **Supply:** BenchChem provides rigorous quality control. Available for immediate global shipment in research-grade quantities.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
CAS No. 920527-12-4
Cat. No. B12216599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-
CAS920527-12-4
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C15H17NO3S/c1-11(2)12-6-8-15(9-7-12)20(18,19)16-13-4-3-5-14(17)10-13/h3-11,16-17H,1-2H3
InChIKeySPPIHSBBAUAEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-: Identity and Procurement Characteristics


Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- (CAS 920527-12-4) is a synthetic small-molecule sulfonamide (molecular formula C15H17NO3S, molecular weight 291.36 g/mol) belonging to the N-phenylbenzenesulfonamide class [1]. Its structure features a meta-hydroxyphenyl substituent on the sulfonamide nitrogen and a para-isopropyl group on the benzenesulfonamide ring, distinguishing it from common regioisomers and unsubstituted analogs. The compound is primarily distributed as a research chemical for medicinal chemistry and screening applications [2].

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-: Why Analogs Cannot Be Interchanged


The combination of meta-hydroxy and para-isopropyl substituents creates a unique hydrogen-bond donor/acceptor topology and steric profile that is absent in the corresponding ortho- or para-hydroxy regioisomers or in analogs lacking the isopropyl group [1]. Even within the same C15H17NO3S formula, shifting the hydroxyl from the meta to the para position alters the computed partition coefficient (XLogP) from 3.4 to 3.17 and modifies the molecular electrostatic surface, directly impacting lipophilicity, passive membrane permeability, and target-binding orientation . Furthermore, the sulfonamide –NH– acidity and the hydroxy group's metal-coordination geometry are regioisomer-dependent, meaning that substituting one isomer for another is not scientifically valid without comparative performance data [1].

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-: Differentiation Evidence for Procurement


Lipophilicity and Polar Surface Area: Meta-Hydroxy vs. Para-Hydroxy

The meta-hydroxy substitution pattern in the target compound yields a computed XLogP of 3.4 and a topological polar surface area (TPSA) of 74.8 Ų [1]. In contrast, the para-hydroxy regioisomer N-(4-hydroxyphenyl)-4-isopropylbenzenesulfonamide exhibits a lower predicted XLogP of 3.17 (ACD/LogP) and a similar TPSA of 75 Ų . The difference of ΔLogP ≈ 0.23 indicates that the meta-hydroxy isomer is measurably more lipophilic, which can translate to a measurably different logD at physiological pH and consequently different passive membrane permeation rates.

Physicochemical profiling Drug-likeness Regioisomer comparison

Rh(III) Complex Stability: Meta-Hydroxy vs. Ortho-Hydroxy Isomer

Although direct data for the isopropyl-substituted compound are not available, a closely related pair—4-amino-N-(2-hydroxyphenyl)benzenesulfonamide and 4-amino-N-(3-hydroxyphenyl)benzenesulfonamide—was studied for Rh(III) complex formation [1]. The 3-hydroxy isomer formed a thermodynamically more stable complex with Rh(III) ion than the 2-hydroxy isomer, as determined by potentiometrically measured stability constants [1]. This class-level inference suggests that the target compound's meta-hydroxy geometry similarly favors chelation or bridging coordination modes, which may be attenuated in the ortho- and para-hydroxy regioisomers.

Metal coordination chemistry Anticancer complex design Hydroxyphenyl sulfonamide

Unique Steric and Electronic Profile from Dual Substitution

The target compound combines an electron-donating isopropyl group at the para-position of the benzenesulfonamide ring with a hydrogen-bond-donating hydroxyl at the meta-position of the N-phenyl ring [1]. Removing the isopropyl group (e.g., N-(3-hydroxyphenyl)benzenesulfonamide, CAS 59149-19-8) yields a scaffold with lower steric bulk and altered electron density on the sulfonamide sulfur, as reflected in different computed properties . Similarly, variants lacking the hydroxyl group lose a key hydrogen-bond donor. This dual substitution pattern is a privileged motif for engaging enzyme active sites that require both a lipophilic pocket contact (isopropyl) and a directed hydrogen bond (meta-OH).

Structure-activity relationship Lead optimization Fragment-based design

Drug-Like Physicochemical Profile and Synthetic Tractability

The target compound possesses 2 hydrogen-bond donors (sulfonamide NH and phenolic OH) and 4 hydrogen-bond acceptors, with a molecular weight of 291.36 g/mol and 4 rotatable bonds [1]. This profile fully complies with Lipinski's Rule of Five, a widely used filter for oral drug-likeness. In comparison, the para-hydroxy regioisomer has identical donor/acceptor counts but a slightly lower LogP, while the 2-hydroxy isomer may exhibit intramolecular hydrogen bonding that reduces effective donor count. The balanced property profile makes the target compound a more versatile starting point for lead optimization than regioisomers that deviate further from optimal property space.

Drug-likeness Lead-likeness Physicochemical property filtering

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-: Highest-Confidence Application Scenarios


Lead Optimization with Meta-Hydroxy Pharmacophore Engagement

In lead optimization programs where a meta-hydroxyphenyl sulfonamide pharmacophore has been identified as critical for target binding (e.g., through SAR or crystallographic studies), the 4-isopropyl substitution provides additional lipophilic bulk without violating drug-likeness parameters [1]. The meta-hydroxy geometry is structurally validated to form distinct coordination complexes, as demonstrated for analogous 3-hydroxyphenyl sulfonamides [2], making this compound preferable over para- or ortho-hydroxy regioisomers when metal-chelation or specific hydrogen-bond directionality is required.

Rh(III) and Platinum-Group Metal Complexation Studies

Building on the documented ability of 3-hydroxyphenyl sulfonamides to form stable complexes with Rh(III) ions [1], this compound is suitable for synthesizing novel metallodrug candidates. The presence of the isopropyl group may further modulate the lipophilicity and cellular uptake of the resulting metal complexes, a hypothesis testable in direct comparative studies against the non-isopropyl analog.

Physicochemical Benchmarking in Regioisomer Studies

When a research program requires systematic comparison of meta-, ortho-, and para-hydroxy substituted benzenesulfonamides, the target compound provides a well-defined data point with a measured XLogP of 3.4 and TPSA of 74.8 Ų [1], in contrast to the para-hydroxy isomer's LogP of 3.17 [2]. This makes it a valuable reference compound for building QSAR models or validating in silico permeability predictions.

Fragment-Based Drug Design Libraries

With a molecular weight of 291.36 g/mol, 2 HBD, 4 HBA, and 4 rotatable bonds, the compound meets established fragment-likeness criteria (Rule of Three) and can serve as a tractable fragment for growing or linking strategies [1]. Its dual aromatic rings with differentiated substituents offer multiple vectors for elaboration, a feature not simultaneously present in simpler N-phenylbenzenesulfonamide fragments.

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